molecular formula C11H14ClNO B11889575 2-(8-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol CAS No. 885268-71-3

2-(8-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol

Cat. No.: B11889575
CAS No.: 885268-71-3
M. Wt: 211.69 g/mol
InChI Key: NDSTTYGLXFFSBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

2-(8-Chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of 2-(8-chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)acetaldehyde or 2-(8-chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid.

    Reduction: Formation of 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol.

    Substitution: Formation of various substituted tetrahydroisoquinoline derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the chloro and ethanol groups.

    8-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the ethanol group.

    2-(1,2,3,4-Tetrahydroisoquinolin-4-yl)ethanol: Similar structure but lacks the chloro group.

Uniqueness

2-(8-Chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol is unique due to the presence of both the chloro and ethanol groups, which confer distinct chemical reactivity and biological activity. The chloro group can participate in substitution reactions, while the ethanol group can undergo oxidation and reduction reactions, making this compound versatile for various applications .

Properties

CAS No.

885268-71-3

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-(8-chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol

InChI

InChI=1S/C11H14ClNO/c12-11-3-1-2-9-8(4-5-14)6-13-7-10(9)11/h1-3,8,13-14H,4-7H2

InChI Key

NDSTTYGLXFFSBY-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(CN1)C(=CC=C2)Cl)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.